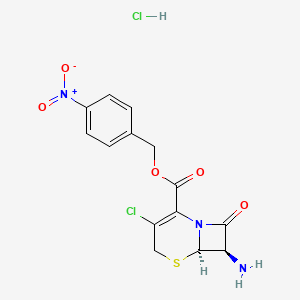

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride

Descripción

Molecular Architecture and Stereochemical Configuration

The molecular architecture of p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride is built upon the fundamental cephem bicyclic framework, which consists of a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring. This bicyclic system adopts a characteristic butterfly-like conformation, with the rings folded along the carbon-6 to nitrogen-5 bond, creating a non-planar arrangement that is critical for the compound's chemical stability and reactivity. The absolute stereochemical configuration at the ring junction positions carbon-6 and carbon-7 follows the standard R,R configuration found in naturally occurring cephalosporins, with the hydrogen atoms at these positions oriented in a cis relationship.

The p-nitrobenzyl ester group attached to the carboxylate functionality at position 4 introduces additional steric considerations and electronic effects that influence the overall molecular geometry. The para-nitrobenzyl moiety adopts a conformation that minimizes steric interactions with the bicyclic core while maintaining optimal orbital overlap for electronic stabilization. The nitro group on the benzyl ring serves dual purposes: it acts as an electron-withdrawing group that enhances the electrophilic character of the benzyl carbon, and it provides a chromophoric handle for analytical detection and quantification.

The chlorine substituent at position 3 of the cephem ring system represents a particularly important structural feature, as it occupies the axial position relative to the dihydrothiazine ring. This positioning places the chlorine atom in close proximity to the beta-lactam carbonyl group, creating a stereoelectronic environment that significantly influences the compound's reactivity toward nucleophilic attack. The chlorine atom's electronegativity and size contribute to the compound's enhanced leaving group ability compared to other 3-substituted cephems, making it approximately 12-13 times more reactive than corresponding 7-aminodeacetoxycephalosporanic acid derivatives.

The amino group at position 7 maintains its characteristic spatial orientation, projecting away from the bicyclic core in a manner that allows for subsequent acylation reactions during pharmaceutical synthesis. The stereochemical integrity of this position is crucial for maintaining the biological activity profile of derived cephalosporin antibiotics. Detailed nuclear magnetic resonance spectroscopic studies have confirmed that the compound maintains the expected stereochemical configuration throughout synthetic transformations.

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S.ClH/c15-9-6-24-13-10(16)12(19)17(13)11(9)14(20)23-5-7-1-3-8(4-2-7)18(21)22;/h1-4,10,13H,5-6,16H2;1H/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLYJRJAKKYQP-HTMVYDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201667 | |

| Record name | p-Nitrobenzyl (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-70-8 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-chloro-8-oxo-, (4-nitrophenyl)methyl ester, monohydrochloride, (6R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53483-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053483708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrobenzyl (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzyl (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZYL 7-AMINO-3-CHLORO-3-CEPHEM-4-CARBOXYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTO24D4W2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of 7-amino-3-chloro-3-cephem-4-carboxylic acid with p-nitrobenzyl chloride under controlled conditions to form the ester linkage . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process.

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Aplicaciones Científicas De Investigación

Chemistry

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride serves as a precursor for the synthesis of various cephalosporin antibiotics. Its structural framework allows for modifications that can enhance antibacterial activity.

Biology

The compound has been extensively studied for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Below is a summary of its biological activity based on various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 2 | Highly effective |

| Escherichia coli | 4 | Effective |

| Klebsiella pneumoniae | 8 | Moderate effectiveness |

| Pseudomonas aeruginosa | 16 | Limited effectiveness |

Medicine

This compound is significant in the development of new antibiotics, particularly against antibiotic-resistant strains. Its ability to inhibit bacterial cell wall synthesis makes it a valuable candidate for treating bacterial infections resistant to other antibiotics .

Study on Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential as a treatment option for antibiotic-resistant infections.

Synergistic Effects

Research has indicated that combining this compound with other antibiotics can enhance its antibacterial efficacy. For instance, studies have shown that when used in conjunction with aminoglycosides, the overall effectiveness against resistant bacterial strains increases significantly, suggesting a potential strategy for overcoming resistance mechanisms .

Chemical Reactions Involved

The synthesis of p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate typically involves multiple steps, starting from 7-amino-3-chloro-3-cephem-4-carboxylic acid and p-nitrobenzyl chloride under basic conditions. This reaction often utilizes dimethylformamide (DMF) as a solvent and triethylamine as a base to facilitate esterification.

Types of Reactions

The compound can undergo various chemical transformations:

- Oxidation : The nitro group can be reduced to an amino group.

- Reduction : The compound can be reduced to form different derivatives.

- Substitution : The chlorine atom at the 3-position can be substituted with other nucleophiles.

These reactions are essential for developing new derivatives with potentially enhanced biological activities.

Mecanismo De Acción

The mechanism of action of p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride involves the inhibition of bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Comparación Con Compuestos Similares

Similar Compounds

- p-Nitrobenzyl (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- 7-amino-3-chloro-3-cephem-4-carboxylic acid 4’-nitrobenzyl ester hydrochloride

Uniqueness: : p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride is unique due to its specific ester linkage and the presence of both nitro and chloro substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and pharmaceutical applications .

Actividad Biológica

Overview

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride is a synthetic compound belonging to the cephem class of antibiotics. It exhibits significant antibacterial properties, making it a subject of interest in both medicinal chemistry and microbiology. The compound is characterized by its molecular formula and a molecular weight of 369.78 g/mol.

The primary mechanism by which p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains in bacterial cell walls. By inhibiting these proteins, the compound disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.

Antibacterial Properties

The compound has been extensively studied for its antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Its efficacy can be quantified using minimum inhibitory concentration (MIC) assays, which measure the lowest concentration of an antibiotic that prevents visible growth of bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 2 |

These results indicate that p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate exhibits potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with higher MIC values observed for Gram-negative bacteria like E. coli and P. aeruginosa.

Case Studies

- Study on Efficacy Against Resistant Strains : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential as a treatment option for antibiotic-resistant infections .

- Synergistic Effects : Research has indicated that combining this compound with other antibiotics can enhance its antibacterial efficacy. For instance, studies have shown that when used in conjunction with aminoglycosides, the overall effectiveness against resistant bacterial strains increases significantly, suggesting a potential strategy for overcoming resistance mechanisms .

Synthesis and Chemical Reactions

The synthesis of p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate typically involves multiple steps, starting from 7-amino-3-chloro-3-cephem-4-carboxylic acid and p-nitrobenzyl chloride under basic conditions. This reaction often utilizes dimethylformamide (DMF) as a solvent and triethylamine as a base to facilitate esterification.

Chemical Reactions Involved

The compound can undergo various chemical transformations:

- Oxidation : The nitro group can be reduced to an amino group.

- Reduction : The compound can be reduced to form different derivatives.

- Substitution : The chlorine atom at the 3-position can be substituted with other nucleophiles.

These reactions are essential for developing new derivatives with potentially enhanced biological activities .

Q & A

Q. Methodological Insight :

- Protection : React 7-ACA (7-aminocephalosporanic acid) derivatives with p-nitrobenzyl bromide in THF/MeOH using NaHCO₃ as a base.

- Confirmation : Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and characterize by NMR (δ ~7.5 ppm for aromatic protons) .

Basic: What synthetic routes are used to prepare this compound?

The compound is typically synthesized via halogenation of cephalosporin precursors followed by pNB protection. A key step involves chlorination at the 3-position using reagents like PCl₅ or SOCl₂ under anhydrous conditions. For example:

Chlorination : Treat 7-amino-3-hydroxy-3-cephem-4-carboxylic acid with SOCl₂ in DMF at 0°C to introduce the 3-chloro group.

Protection : React the intermediate with p-nitrobenzyl bromide in THF/MeOH (1:2) with NaHCO₃ (pH 8–9) .

Q. Data Contradiction Analysis :

- describes a similar procedure for 3-methylene derivatives, highlighting the need for precise temperature control (<20°C) to avoid epimerization. Researchers must validate reaction conditions (e.g., solvent polarity, base strength) to ensure regioselectivity .

Advanced: What challenges arise during catalytic hydrogenolysis of the pNB group in this compound, and how are they mitigated?

Catalytic hydrogenolysis (H₂/Pd-C) of the pNB group can suffer from catalyst poisoning due to sulfur-containing cephalosporin intermediates. This manifests as incomplete deprotection or prolonged reaction times.

Q. Methodological Solutions :

- Pre-reduction of Catalyst : Use pre-reduced 5% Pd/C (as in ) to enhance catalytic activity.

- Solvent Optimization : Employ THF/MeOH/H₂O (2:4:1) mixtures to improve substrate solubility and hydrogen diffusion.

- Pressure and Time : Conduct hydrogenation under 50 psi H₂ at 25°C for 45–60 minutes, monitoring by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: How can researchers analyze trace impurities or by-products formed during the synthesis of this compound?

Impurities often include dechlorinated analogs, epimerized products, or residual p-nitrobenzyl alcohol.

Q. Analytical Workflow :

- HPLC-MS : Use a C18 column (gradient: 10–90% MeCN in 0.1% formic acid) coupled with ESI-MS to detect low-abundance species (e.g., m/z for dechlorinated species: [M+H]⁺ ~20 Da less than target).

- NMR Spectroscopy : Compare ¹³C NMR shifts at C-3 (δ ~60 ppm for chloro vs. δ ~45 ppm for hydroxy derivatives) .

Advanced: How does the stability of this compound vary under acidic vs. basic conditions, and what precautions are necessary for storage?

The pNB group confers stability under mild acidic (pH 3–6) and basic (pH 8–10) conditions. However, prolonged exposure to strong acids (pH <2) may hydrolyze the β-lactam ring, while strong bases (pH >12) can degrade the cephem nucleus.

Q. Storage Recommendations :

- Store at –20°C in anhydrous DMSO or dry THF.

- Avoid light exposure (pNB is photolabile) and monitor for discoloration (yellow→brown indicates degradation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the pNB aromatic signals (δ 7.5–8.2 ppm) and cephalosporin core (e.g., C-2 carbonyl at δ ~170 ppm).

- IR Spectroscopy : Detect β-lactam carbonyl stretch (~1770 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- Elemental Analysis : Validate chloride content (theoretical Cl%: ~8.2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.